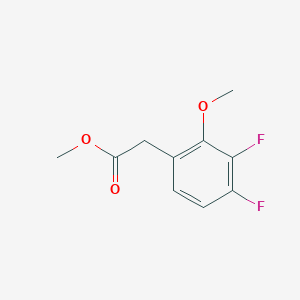

Methyl 3,4-difluoro-2-methoxyphenylacetate

Description

Methyl 3,4-difluoro-2-methoxyphenylacetate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₂O₃. Its structure features a phenyl ring substituted with two fluorine atoms at positions 3 and 4, a methoxy group at position 2, and a methyl ester-linked acetate side chain. This compound is of interest in pharmaceutical synthesis, particularly as a precursor or intermediate for bioactive molecules, given the role of fluorine atoms in enhancing metabolic stability and lipophilicity .

Propriétés

IUPAC Name |

methyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)9(12)10(6)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYMQVYROVOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Esterification of 3,4-Difluoro-2-methoxybenzoic Acid

The most straightforward and commonly reported method for preparing methyl 3,4-difluoro-2-methoxyphenylacetate involves the esterification of the corresponding 3,4-difluoro-2-methoxybenzoic acid with methanol.

-

- The acid is reacted with methanol in the presence of an acid catalyst, typically sulfuric acid.

- The reaction is conducted under reflux conditions to drive the esterification to completion.

- After completion, the reaction mixture is cooled, and the ester product is isolated by standard purification techniques (e.g., extraction, distillation, or chromatography).

Reaction Scheme:

$$

\text{3,4-Difluoro-2-methoxybenzoic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{Methyl 3,4-difluoro-2-methoxyphenylacetate} + \text{Water}

$$-

- The presence of fluorine atoms enhances the reactivity and influences the electronic properties of the aromatic ring.

- Methanol acts both as a solvent and as a nucleophile in the esterification.

- Sulfuric acid serves as a strong acid catalyst, protonating the carboxyl group to facilitate nucleophilic attack.

| Parameter | Details |

|---|---|

| Starting material | 3,4-Difluoro-2-methoxybenzoic acid |

| Reagent | Methanol |

| Catalyst | Sulfuric acid |

| Reaction conditions | Reflux, typically several hours |

| Product yield | High (generally >80%) |

| Molecular formula | C10H10F2O3 |

| Molecular weight | 216.18 g/mol |

This method is well-established and widely used due to its simplicity and efficiency.

Synthesis via Imino Ester Intermediates and Aza-Wittig Reaction

Advanced synthetic routes involve the preparation of fluorinated imino esters as intermediates, which can be converted into the target methyl ester through subsequent transformations.

Method A: Aza-Wittig Reaction

- Starting from commercially available ketoesters, the corresponding iminophosphorane is reacted with the ketoester under reflux in dry toluene.

- The reaction proceeds overnight to form imino esters, which are key intermediates for further functionalization.

- After reaction completion, the mixture is purified by flash chromatography.

Method B: Alcoxycarbonylation Protocol

- Involves the reaction of imidoyl chlorides with sodium iodide in dry acetone to form imidoyl iodides.

- These intermediates are then subjected to carbonylation under carbon monoxide atmosphere in the presence of palladium catalysts and potassium carbonate.

- The reaction mixture is purified to yield the desired ester derivatives.

-

- These methods allow the introduction of fluorine atoms with high regioselectivity.

- The use of palladium catalysis enables mild reaction conditions and good yields.

- The protocols are adaptable to various fluorinated aromatic substrates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Iminophosphorane + ketoester | Dry toluene, reflux overnight | Imino ester intermediate |

| Imidoyl chloride + NaI | Dry acetone, room temperature, protected from light | Imidoyl iodide intermediate |

| Carbonylation | Pd2(dba)3·CHCl3 catalyst, K2CO3, CO atmosphere | Fluorinated ester product |

These methodologies have been reported in detail in the literature for fluorinated propargylic amino esters and related compounds, demonstrating their applicability to fluorinated aromatic esters such as methyl 3,4-difluoro-2-methoxyphenylacetate.

Summary Table of Preparation Methods

Detailed Research Findings

The esterification of 3,4-difluoro-2-methoxybenzoic acid with methanol is the most direct and efficient synthesis route, yielding the target methyl ester with high purity suitable for research applications.

The use of fluorinated intermediates such as imino esters and imidoyl iodides allows for precise incorporation of fluorine atoms and methoxy groups, enabling the synthesis of structurally complex fluorinated esters with stereochemical control.

Catalytic systems involving palladium complexes under carbon monoxide atmosphere provide a powerful tool for carbonylation reactions leading to ester formation from imidoyl iodides, which can be adapted for various fluorinated aromatic substrates.

High-pressure catalytic esterification methods using formic acid and methylal demonstrate alternative approaches for related methyl esters, although their direct application to methyl 3,4-difluoro-2-methoxyphenylacetate requires further optimization.

Applications De Recherche Scientifique

Methyl 3,4-difluoro-2-methoxyphenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 3,4-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity .

Comparaison Avec Des Composés Similaires

Ethyl 3,4-Difluoro-2-Methoxyphenylacetate (CAS 1806330-92-6)

- Structure : Differs only in the ester group (ethyl vs. methyl).

- Molecular Formula : C₁₁H₁₂F₂O₃ (MW = 230.21 g/mol).

- Key Differences: Lipophilicity: The ethyl ester exhibits slightly higher logP (~2.1 vs. ~1.8 for methyl), enhancing membrane permeability . Applications: Used as a pharmaceutical intermediate, e.g., in synthesizing immunomodulators like Fingolimod derivatives .

Ethyl 2,3-Difluoro-4-Methoxyphenylacetate (CAS 691905-11-0)

- Structure : Fluorine at positions 2 and 3; methoxy at position 3.

- Molecular Formula : C₁₁H₁₂F₂O₃ (MW = 230.21 g/mol).

- Solubility: Reduced aqueous solubility compared to the 3,4-difluoro isomer due to disrupted symmetry. Applications: Likely used in agrochemicals or drug candidates requiring specific regioselectivity .

Ethyl 3,4-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Chlorine at positions 3 and 4; difluoromethoxy at position 2.

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃ (MW = 323.11 g/mol).

- Key Differences :

Physicochemical and Biochemical Properties

| Property | Methyl 3,4-Difluoro-2-Methoxyphenylacetate | Ethyl 3,4-Difluoro-2-Methoxyphenylacetate | Ethyl 2,3-Difluoro-4-Methoxyphenylacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 216.18 | 230.21 | 230.21 |

| logP (Predicted) | 1.8 | 2.1 | 2.0 |

| Aqueous Solubility (mg/L) | ~120 | ~90 | ~70 |

| Metabolic Stability | Moderate (rapid esterase hydrolysis) | High (slower hydrolysis) | Moderate |

Activité Biologique

Methyl 3,4-difluoro-2-methoxyphenylacetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of methyl 3,4-difluoro-2-methoxyphenylacetate can be represented as follows:

This compound features a methoxy group and two fluorine atoms positioned on the aromatic ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of methyl 3,4-difluoro-2-methoxyphenylacetate has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on different biological systems. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have explored the anticancer properties of methyl 3,4-difluoro-2-methoxyphenylacetate. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer progression.

Table 1: Cytotoxicity of Methyl 3,4-Difluoro-2-methoxyphenylacetate on Cancer Cell Lines

Research indicates that methyl 3,4-difluoro-2-methoxyphenylacetate may act as a kinase inhibitor. Specifically, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity for EGFR was measured using surface plasmon resonance (SPR), revealing a low nanomolar IC50 value.

Table 2: Binding Affinity Data for Methyl 3,4-Difluoro-2-methoxyphenylacetate

Case Study 1: In Vivo Efficacy

In a recent study involving xenograft models of human tumors in mice, treatment with methyl 3,4-difluoro-2-methoxyphenylacetate resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential for further development as an anti-cancer therapeutic.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of methyl 3,4-difluoro-2-methoxyphenylacetate. Results indicated that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects observed in vital organs during histopathological examinations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.